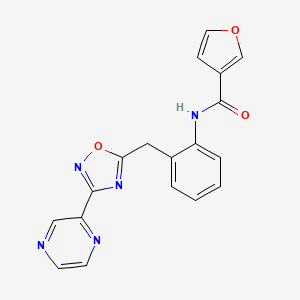
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a pyrazine ring, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:
Formation of the Pyrazine Ring: This can be achieved through the condensation of appropriate diamines with diacid chlorides.
Formation of the Oxadiazole Ring: This often involves cyclization reactions of hydrazides with carboxylic acids or their derivatives.
Formation of the Furan Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Assembly of the Final Compound: The final step involves coupling the different ring systems through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazides and reduced oxadiazole derivatives.
Substitution: Various substituted pyrazine derivatives.
科学研究应用
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of more complex molecules with industrial relevance.
作用机制
The mechanism of action of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
- N-(2-(3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
Uniqueness
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and interactions compared to similar compounds.
生物活性
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure incorporates a furan moiety and a pyrazinyl oxadiazole, which are known for their diverse pharmacological properties.
The molecular formula of this compound is C17H15N7O3, with a molecular weight of 365.3 g/mol. This compound features a complex structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N7O3 |
| Molecular Weight | 365.3 g/mol |
| CAS Number | 2034263-98-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole ring. For instance, derivatives of pyrazinamide and other oxadiazole compounds have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The incorporation of the pyrazinyl moiety has been linked to enhanced activity against various bacterial strains.
Anticancer Activity
The biological evaluation of similar compounds has indicated promising anticancer properties. For example, derivatives containing furan and oxadiazole groups have demonstrated cytotoxic effects against several cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Study on Antitubercular Agents : A series of substituted benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, certain compounds exhibited IC90 values indicating strong efficacy without significant cytotoxicity on human cells .
- Antifungal Activity : Research on related oxadiazole derivatives revealed antifungal properties against strains such as Candida albicans, with some compounds showing MIC values lower than standard antifungal agents .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell signaling pathways or microbial metabolism.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that certain derivatives of oxadiazole exhibit low toxicity in mammalian cell lines, suggesting that modifications to their structure can enhance therapeutic indices without compromising safety .
属性
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-18(13-5-8-25-11-13)21-14-4-2-1-3-12(14)9-16-22-17(23-26-16)15-10-19-6-7-20-15/h1-8,10-11H,9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWQNGWCOXHSEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














